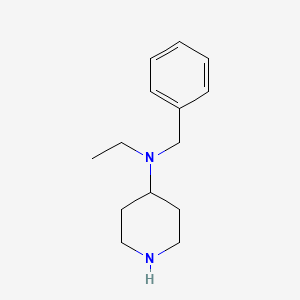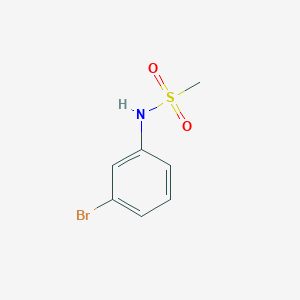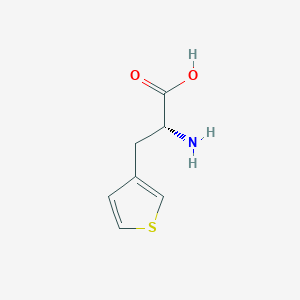
2-Thiophenepropanenitrile
Descripción general
Descripción
“2-Thiophenepropanenitrile” is a chemical compound with the molecular formula C7H7NS . It has a molecular weight of 137.20 g/mol . The IUPAC name for this compound is 3-thiophen-2-ylpropanenitrile .
Molecular Structure Analysis
The molecular structure of 2-Thiophenepropanenitrile can be represented by the canonical SMILES string C1=CSC(=C1)CCC#N . The InChI representation is InChI=1S/C7H7NS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Thiophenepropanenitrile include a molecular weight of 137.20 g/mol, a XLogP3 of 2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 2, an exact mass of 137.02992040 g/mol, a monoisotopic mass of 137.02992040 g/mol, a topological polar surface area of 52 Ų, a heavy atom count of 9, a formal charge of 0, and a complexity of 124 .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Thiophene and its substituted derivatives, such as 3-(Thiophen-2-yl)propanenitrile, are very important in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-Inflammatory Applications
Some thiophene-based compounds act as anti-inflammatory agents . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea is known to have anti-inflammatory properties .
Antimicrobial Applications
Thiophene-based compounds also exhibit antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs .
Anticancer Applications
Thiophene derivatives have shown potential in anticancer applications . They have been found to inhibit certain types of cancer cells .
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules have a prominent role in the fabrication of organic light-emitting diodes (OLEDs) . This makes them important in the field of electronics .
Organic Field-Effect Transistors (OFETs)
Thiophene-based compounds are also used in the development of organic field-effect transistors (OFETs) . This highlights their importance in the field of electronics .
Synthesis of New Compounds
Thiophene and its derivatives are used as intermediates in organic synthesis . They are used in the synthesis of a variety of other compounds, highlighting their importance in the field of organic chemistry .
Safety and Hazards
Mecanismo De Acción
Target of Action
3-(Thiophen-2-yl)propanenitrile, also known as 2-Thiophenepropanenitrile, is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that these compounds likely interact with various cellular targets, leading to changes in cellular function and physiology .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their diverse therapeutic properties . For instance, they can act as anti-inflammatory agents, potentially affecting the inflammatory response pathway . They can also act as anti-cancer agents, potentially affecting cell proliferation and apoptosis pathways . .
Result of Action
Given the therapeutic properties of thiophene derivatives, it can be inferred that these compounds likely lead to changes in cellular function and physiology .
Propiedades
IUPAC Name |
3-thiophen-2-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHPLEDDWFMRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312298 | |
| Record name | 2-Thiophenepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophenepropanenitrile | |
CAS RN |
5722-13-4 | |
| Record name | 2-Thiophenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5722-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)





